Wolfram(IV)-oxid

Übersicht

Beschreibung

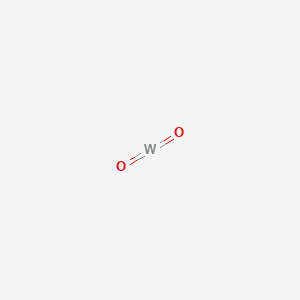

Tungsten(IV) oxide is a chemical compound with the formula WO₂. It is a bronze-colored solid that crystallizes in a monoclinic cell. Tungsten(IV) oxide is known for its high electrical conductivity and unique structural properties, making it a subject of interest in various scientific fields .

Wissenschaftliche Forschungsanwendungen

Tungsten(IV) oxide has a wide range of scientific research applications, including:

Wirkmechanismus

Target of Action

Tungsten(IV) oxide, also known as tungsten dioxide, is a chemical compound with the formula WO2 . It primarily targets various biochemical and physical processes due to its unique properties. It has been found to interact with certain enzymes in prokaryotes, playing a crucial role in their metabolic processes . Moreover, it has been used as a catalyst in various chemical reactions, including photocatalytic reactions .

Mode of Action

Tungsten dioxide interacts with its targets through its unique electronic configuration and structural properties . The rutile-like structure features distorted octahedral WO6 centers with alternate short W–W bonds (248 pm). Each tungsten center has the d2 configuration, which gives the material a high electrical conductivity . This allows it to participate in various redox reactions, acting as a catalyst.

Biochemical Pathways

Tungsten dioxide affects several biochemical pathways. It is an essential part of the tungstopterin cofactor of several bacterial and archaeal enzymes . It has been associated with the catalysis of redox reactions of very low potential . Furthermore, tungsten dioxide has been found to play a role in the photocatalytic reduction of CO2 .

Pharmacokinetics

It’s known that tungsten dioxide is prepared by the reduction of wo3 with tungsten powder over the course of 40 hours at 900 °c . More research is needed to fully understand the ADME properties of tungsten dioxide and their impact on its bioavailability.

Result of Action

The result of tungsten dioxide’s action is primarily observed in its catalytic activities. It has been used in various applications such as catalysts, sensors, supercapacitors, and more . Its high electrical conductivity and unique structural properties make it a valuable material in these areas .

Action Environment

The action, efficacy, and stability of tungsten dioxide can be influenced by various environmental factors. For instance, its photocatalytic activity can be affected by the presence of sunlight . Moreover, the synthesis and performance of tungsten dioxide can be influenced by the applied voltage, gas type, and plasma forming side over the water surface .

Biochemische Analyse

Biochemical Properties

Tungsten dioxide interacts with various biomolecules in biochemical reactions. For instance, tungsten-containing formate dehydrogenase from Methylorubrum extroquens AM1 (FoDH1) is a promising biocatalyst for the interconversion of carbon dioxide/formate and nicotine adenine dinucleotide (NAD+)/NADH redox couples . This suggests that tungsten dioxide may play a role in these biochemical reactions.

Cellular Effects

Some studies suggest that nanoparticles, including those of tungsten, can cause DNA damage and affect cellular functions

Molecular Mechanism

The molecular mechanism of tungsten dioxide involves its interaction with biomolecules at the molecular level. For instance, in the case of FoDH1, tungsten dioxide may participate in the redox reactions involving formate and NAD+/NADH

Dosage Effects in Animal Models

Some studies suggest that nanoparticles, including those of tungsten, can cause toxicity in animals

Metabolic Pathways

Tungsten dioxide may be involved in metabolic pathways related to the interconversion of carbon dioxide/formate and NAD+/NADH

Vorbereitungsmethoden

Tungsten(IV) oxide can be synthesized through the reduction of tungsten trioxide with tungsten powder at high temperatures. The reaction typically occurs over the course of 40 hours at 900°C. An intermediate in this reaction is the partially reduced, mixed valence species W₁₈O₄₉ . Industrial production methods often involve hydrogen reduction of tungsten trioxide at temperatures ranging from 575 to 600°C .

Analyse Chemischer Reaktionen

Tungsten(IV) oxide undergoes various types of chemical reactions, including:

Oxidation: Tungsten(IV) oxide can be oxidized to form tungsten trioxide.

Reduction: It can be reduced further to tungsten metal.

Substitution: Tungsten(IV) oxide can participate in substitution reactions with other metal oxides.

Common reagents and conditions used in these reactions include hydrogen for reduction and oxygen or air for oxidation. Major products formed from these reactions include tungsten trioxide and tungsten metal .

Vergleich Mit ähnlichen Verbindungen

Tungsten(IV) oxide can be compared with other similar compounds such as:

Tungsten trioxide (WO₃): Unlike tungsten dioxide, tungsten trioxide is more commonly used in electrochromic devices and photocatalysis.

Molybdenum dioxide (MoO₂): Molybdenum dioxide shares similar structural properties with tungsten dioxide but differs in its reactivity and applications.

Tungsten(IV) oxide is unique due to its high electrical conductivity, ability to absorb near-infrared light, and its effectiveness as a catalyst in hydrogen-related reactions .

Biologische Aktivität

Tungsten(IV) oxide (WO) has garnered significant attention in recent years due to its diverse biological activities, particularly its antimicrobial properties. This article reviews the current understanding of the biological effects of tungsten(IV) oxide, focusing on its antibacterial and antiviral activities, mechanisms of action, and potential applications in medical and environmental fields.

Antibacterial Activity

Tungsten(IV) oxide exhibits notable antibacterial properties against various bacterial strains. Research indicates that tungsten oxide nanoparticles can effectively reduce bacterial viability in a concentration-dependent manner.

- Minimum Inhibitory Concentration (MIC) : Studies have shown that at a concentration of 2.0 wt%, tungsten oxide resulted in an 83.7% reduction in Staphylococcus aureus populations and a 22.8% reduction in Escherichia coli populations, indicating stronger efficacy against Gram-positive bacteria compared to Gram-negative bacteria .

- Mechanism of Action : The antibacterial effect is attributed to the interaction between tungsten oxide and bacterial cell membranes, leading to membrane damage and cytoplasmic leakage. Transmission electron microscopy (TEM) images reveal severe structural damage to bacterial cells upon exposure to tungsten oxide, resulting in loss of cytoplasmic contents .

Antiviral Activity

In addition to its antibacterial properties, tungsten(IV) oxide has demonstrated significant antiviral activity.

- Efficacy Against Viruses : Tungsten oxide showed viral reductions ranging from 93.4% to 96.0% against bacteriophage T4, a model for DNA viruses. At a concentration of 2.0 wt%, it achieved a viral reduction of 99.2% .

- Mechanism : The antiviral mechanism is believed to involve the disruption of viral envelopes and interference with viral replication processes, although detailed pathways remain to be fully elucidated.

Comparative Studies

A comparative study evaluated the antimicrobial effects of tungsten oxide nanoparticles incorporated into polymeric fibers against E. coli and S. aureus. The study found that pure polymer fibers exhibited no antimicrobial activity, while fibers infused with tungsten oxide demonstrated varying degrees of efficacy based on concentration:

| Concentration (wt%) | % Bacterial Reduction | % Viral Reduction |

|---|---|---|

| 2 | 3.4 | 89.0 |

| 4 | 3.0 | 91.0 |

| 8 | 29.2 | 93.0 |

These results highlight the potential for tungsten oxide as an additive in medical textiles to combat infections .

Nanodots and Nanoflakes

Recent advancements have focused on the use of tungsten oxide nanodots and nanoflakes, which exhibit enhanced antibacterial properties due to their smaller size and increased surface area:

- Nanodots : Tungsten oxide nanodots (approximately 1.1 nm) showed high germicidal activity against E. coli, achieving a cell viability reduction to 19.7% at concentrations of 100 μg/mL after a two-hour treatment .

- Nanoflakes : A study utilizing tungsten oxide nanoflakes synthesized from Terminalia arjuna bark extract reported effective generation of reactive oxygen species (ROS), leading to significant bacterial cell death through mechanisms involving DNA damage and protein denaturation .

Eigenschaften

IUPAC Name |

dioxotungsten | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2O.W | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZKDPOPGYFUOGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[W]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

WO2, O2W | |

| Record name | tungsten(IV) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tungsten(IV)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0065195 | |

| Record name | Tungsten oxide (WO2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark blue or brown odorless powder; [MSDSonline] | |

| Record name | Tungsten dioxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8702 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12036-22-5 | |

| Record name | Tungsten oxide (WO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12036-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tungsten dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012036225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tungsten oxide (WO2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tungsten oxide (WO2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tungsten dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.662 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.